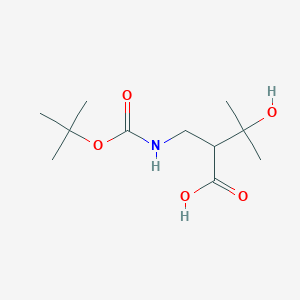

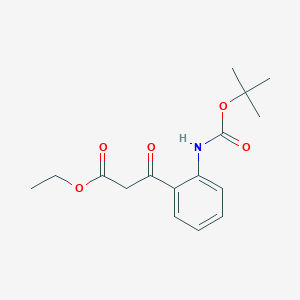

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid

Vue d'ensemble

Description

The compound “2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid” is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amine group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amines are generally solid at room temperature .Applications De Recherche Scientifique

Asymmetric Syntheses of β-Hydroxy-α-amino Acids

One application involves the asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, which are crucial in producing compounds with significant biological activity. These syntheses leverage enantiopure α-hydroxy-β-amino esters as intermediates, leading to the preparation of both diastereoisomers of 2-amino-3-hydroxybutanoic acid and related compounds. The process involves aminohydroxylation, oxidation, reduction, and regioselective ring-opening reactions, highlighting the compound's role in synthesizing complex amino acids with high diastereoselectivity (Davies et al., 2013).

Diastereoselective Synthesis of β, γ-Diamino Acids

Another significant application is the highly diastereoselective synthesis of β, γ-diamino acids from D-phenylalanine. This process involves converting specific intermediates to their corresponding β, γ-diamino acids through S_N2 type substitution and oxidation, demonstrating the compound's utility in creating specialized amino acids for research and development purposes (Kano et al., 1988).

Systems Biocatalysis for Amino Acid Synthesis

Furthermore, the stereoselective synthesis of amino acids using systems biocatalysis represents another application area. This involves a one-pot cyclic cascade process coupling an aldol reaction with a transamination step, starting from simple materials like formaldehyde and alanine. Such methodologies underscore the compound's role in facilitating green chemistry approaches to amino acid production (Hernández et al., 2017).

Renin Inhibitors Development

In the realm of medicinal chemistry, the compound has been utilized in the design of angiotensinogen transition-state analogues, acting as potent inhibitors of human plasma renin. This application demonstrates its importance in developing therapeutic agents targeting cardiovascular diseases (Thaisrivongs et al., 1987).

X-ray Structure Determination

Additionally, X-ray structure determination of related compounds provides insights into their stereochemistry, crucial for understanding the biological activity of complex molecules. This application illustrates the compound's role in structural biology and drug design (Nakamura et al., 1976).

Mécanisme D'action

Target of Action

Similar compounds have been known to target bacterial membranes .

Mode of Action

It’s worth noting that similar compounds have been known to interact with their targets through a variety of mechanisms, including the suzuki–miyaura cross-coupling reaction .

Biochemical Pathways

Similar compounds have been known to affect the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

It’s worth noting that similar compounds have been known to be relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-6-7(8(13)14)11(4,5)16/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCSJBBACWWTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)